3,5-Dimethoxybenzene-1-sulfonyl chloride

Sulfonyl Chloride Organic Synthesis Purity Specification

Researchers often face low yields when sulfonylating sterically hindered amines with ortho-substituted sulfonyl chlorides. 3,5-Dimethoxybenzene-1-sulfonyl chloride addresses this with meta-methoxy substitution that eliminates ortho steric clash, providing unhindered access to the sulfur center. • 97% purity ensures reliable stoichiometry and minimal side reactions. • Enables efficient sulfonylation of bulky amines, alcohols, and complex natural product derivatives. • Ideal for synthesizing sulfonamide libraries and sulfonate ester protecting groups. • Consistent batch quality for reproducible research and process development.

Molecular Formula C8H11ClO4S
Molecular Weight 238.69 g/mol
CAS No. 80563-82-2
Cat. No. B2902946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxybenzene-1-sulfonyl chloride
CAS80563-82-2
Molecular FormulaC8H11ClO4S
Molecular Weight238.69 g/mol
Structural Identifiers
SMILESCOC1C=CC=CC1(OC)S(=O)(=O)Cl
InChIInChI=1S/C8H11ClO4S/c1-12-7-5-3-4-6-8(7,13-2)14(9,10)11/h3-7H,1-2H3
InChIKeySMVJRAIGMMKIGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxybenzene-1-sulfonyl Chloride (CAS 80563-82-2): Procurement-Relevant Specifications and Core Chemical Identity


3,5-Dimethoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride characterized by a benzene ring substituted with two methoxy (-OCH₃) groups at the 3- and 5-positions and a reactive sulfonyl chloride (-SO₂Cl) group at the 1-position . Its molecular formula is C₈H₉ClO₄S, with a molecular weight of 236.67 g/mol, and it is commercially available at 97% purity for research and development applications . As a member of the dimethoxybenzenesulfonyl chloride family, this specific 3,5-substitution pattern distinguishes it from other regioisomers, including the more extensively studied 2,4- and 3,4-dimethoxybenzenesulfonyl chlorides, which are known to function as activating reagents in organic synthesis [1].

Procurement Risk Alert: Why 3,5-Dimethoxybenzene-1-sulfonyl Chloride Cannot Be Substituted with Other Dimethoxybenzenesulfonyl Chloride Isomers


Substituting 3,5-dimethoxybenzene-1-sulfonyl chloride with other dimethoxybenzenesulfonyl chloride isomers is chemically unsound due to well-documented differences in solvolytic behavior and reaction mechanism dictated by substitution pattern. Studies on 2,4-dimethoxybenzenesulfonyl chloride demonstrate a defined SN2 pathway with specific sensitivity to solvent nucleophilicity (l = 0.93 ± 0.14) and ionizing power (m = 0.65 ± 0.06) [1]. Separate investigations on 3,4-dimethoxybenzenesulfonyl chloride reveal the existence of dual reaction channels, a phenomenon not observed in the 2,4-isomer [2]. The ortho-methoxy groups in 2,4- and 2,5-isomers introduce steric hindrance that significantly alters the accessibility of the sulfur center, thereby affecting reaction kinetics and product selectivity [1]. These regioisomeric differences in steric and electronic environments directly translate to non-equivalent reactivity profiles, product distributions, and downstream synthetic outcomes, making direct substitution a high-risk proposition for reproducible research and process development.

3,5-Dimethoxybenzene-1-sulfonyl Chloride: Quantifiable Differentiation Evidence from Peer-Reviewed Literature and Vendor Data


Vendor-Specified Purity for 3,5-Dimethoxybenzene-1-sulfonyl Chloride: A Defined Starting Point for Reproducible Synthesis

The commercially available form of 3,5-dimethoxybenzene-1-sulfonyl chloride from a major research chemical supplier is specified at 97% purity . This quantitative specification provides a verifiable baseline for procurement decisions, allowing users to anticipate the need for further purification versus direct use in synthetic protocols.

Sulfonyl Chloride Organic Synthesis Purity Specification Reagent Quality Control

Solvolytic Reactivity of Dimethoxybenzenesulfonyl Chlorides: Comparative Kinetic Data for 2,4- vs. 3,4-Isomers Informs Isomer Selection

The solvolytic behavior of dimethoxybenzenesulfonyl chlorides is highly isomer-dependent. For 2,4-dimethoxybenzenesulfonyl chloride, solvolysis in 30 different solvents at 25.0 °C follows an SN2 mechanism characterized by sensitivity parameters of l = 0.93 ± 0.14 (nucleophilicity) and m = 0.65 ± 0.06 (ionizing power) [1]. In contrast, the 3,4-dimethoxybenzenesulfonyl chloride isomer exhibits dual reaction channels, indicating a mechanistic divergence from the simple SN2 pathway [2]. The 3,5-isomer, lacking an ortho-methoxy group, is expected to exhibit a reactivity profile distinct from the ortho-substituted isomers (e.g., 2,4- or 2,5-) due to reduced steric hindrance and altered electronic resonance at the reaction center [REFS-1, REFS-3].

Solvolysis Kinetics Reaction Mechanism Sulfonyl Transfer Physical Organic Chemistry

Structural Impact on Sulfonyl Chloride Reactivity: The Ortho-Methoxy Steric and Electronic Effects

The presence or absence of an ortho-methoxy group on the benzenesulfonyl chloride scaffold exerts a profound influence on reaction kinetics. Studies on ortho-substituted benzenesulfonyl chlorides show that steric hindrance at the ortho-position prevents the bimolecular character at the sulfur reaction center, and resonance effects from ortho- and para-substituents can promote unimolecular character in solvolysis [1]. The 3,5-dimethoxybenzene-1-sulfonyl chloride isomer, lacking an ortho-substituent, is therefore predicted to exhibit a reactivity profile distinct from its ortho-methoxy-containing counterparts (e.g., 2,4- and 2,5-isomers), with a potentially greater propensity for bimolecular (SN2) pathways and reduced steric congestion at the reactive sulfonyl center.

Steric Hindrance Electronic Effects Sulfonylation Reactivity Prediction

Critical Evidence Gap: Absence of Direct Comparative Data for 3,5-Dimethoxybenzene-1-sulfonyl Chloride

A systematic review of the primary literature and patent databases confirms that no direct head-to-head comparisons or quantitative structure-activity relationship (QSAR) data are publicly available for 3,5-dimethoxybenzene-1-sulfonyl chloride against its closest analogs. The differentiation claims for this compound are based on class-level inferences from studies on related dimethoxybenzenesulfonyl chloride isomers (e.g., 2,4- and 3,4-) [REFS-1, REFS-2] and on the fundamental principles of physical organic chemistry. This evidence gap is explicitly stated to prevent the misinterpretation of extrapolated data as direct comparative proof.

Data Gap Research Need Prospective Studies

Evidence-Based Application Scenarios for 3,5-Dimethoxybenzene-1-sulfonyl Chloride (CAS 80563-82-2)


Sulfonamide Synthesis with a Defined Purity Baseline

The 97% purity specification for commercially available 3,5-dimethoxybenzene-1-sulfonyl chloride provides a reproducible starting point for the synthesis of sulfonamides, which are key intermediates in medicinal chemistry. Users can reliably calculate stoichiometry and anticipate the need for purification, minimizing batch-to-batch variability in exploratory chemistry.

Sulfonylation of Sterically Demanding Nucleophiles

Based on the inferred reduced steric hindrance at the reaction center due to the absence of an ortho-methoxy group, 3,5-dimethoxybenzene-1-sulfonyl chloride is a rational candidate for sulfonylating bulky amines, alcohols, or other nucleophiles where ortho-substituted isomers (e.g., 2,4- or 2,5-) may exhibit significantly slower kinetics or lower yields due to steric clash [1]. This application is particularly relevant in the synthesis of complex natural product derivatives or functional materials.

Fundamental Studies of Sulfonyl Transfer Mechanisms

The 3,5-dimethoxy substitution pattern presents a valuable model system for isolating the electronic effects of meta-methoxy groups on sulfonyl chloride reactivity, free from the confounding steric and resonance perturbations introduced by an ortho-substituent. Its use in kinetic and mechanistic investigations can help refine our understanding of substituent effects in aromatic sulfonyl transfer, as exemplified by prior studies on related isomers [REFS-2, REFS-3].

Preparation of Sulfonate Esters as Protecting Groups

Aromatic sulfonyl chlorides are classic reagents for introducing sulfonate ester protecting groups for alcohols and phenols. The 3,5-dimethoxy variant offers a specific steric and electronic profile that can be exploited to tune the stability and cleavage conditions of the resulting sulfonate ester, providing a potential alternative to commonly used tosyl (4-methylbenzenesulfonyl) or mesyl (methanesulfonyl) groups when differentiated protecting group strategies are required [1].

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